N-(5-amino-2-fluorophenyl)methanesulfonamide

Medicinal chemistry Lipophilicity optimization Structure-property relationships

N-(5-Amino-2-fluorophenyl)methanesulfonamide (CAS 123343-90-8) is a substituted aryl methanesulfonamide building block defined by a free meta-amino (–NH₂) nucleophilic handle and an ortho-fluoro substituent on the phenyl ring. With a molecular weight of 204.22 g·mol⁻¹, XLogP3 of 1.1, topological polar surface area (TPSA) of 80.6 Ų, and two hydrogen-bond donors , this compound serves as a versatile scaffold for constructing N-(substituted-phenyl)-sulfonamide derivatives active against protein kinases (e.g., PERK) and matriptase.

Molecular Formula C7H9FN2O2S
Molecular Weight 204.22
CAS No. 123343-90-8
Cat. No. B2555570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-fluorophenyl)methanesulfonamide
CAS123343-90-8
Molecular FormulaC7H9FN2O2S
Molecular Weight204.22
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)N)F
InChIInChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
InChIKeyXIGXHSJWPYCKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Amino-2-fluorophenyl)methanesulfonamide (CAS 123343-90-8): A Dual-Functional Meta-Amino ortho-Fluoro Sulfonamide Scaffold for Kinase and Protease Inhibitor Programs


N-(5-Amino-2-fluorophenyl)methanesulfonamide (CAS 123343-90-8) is a substituted aryl methanesulfonamide building block defined by a free meta-amino (–NH₂) nucleophilic handle and an ortho-fluoro substituent on the phenyl ring [1]. With a molecular weight of 204.22 g·mol⁻¹, XLogP3 of 1.1, topological polar surface area (TPSA) of 80.6 Ų, and two hydrogen-bond donors [1], this compound serves as a versatile scaffold for constructing N-(substituted-phenyl)-sulfonamide derivatives active against protein kinases (e.g., PERK) and matriptase [2][3]. It is supplied as a ≥95% purity powder by multiple reputable vendors under catalog designations including sc-354811 (Santa Cruz Biotechnology) and ENA118036767 (Sigma-Aldrich/Merck) .

Why N-(5-Amino-2-fluorophenyl)methanesulfonamide Cannot Be Replaced by Generic ortho-Fluoro or meta-Amino Sulfonamide Analogs


Within the N-(substituted-phenyl)methanesulfonamide series, the simultaneous presence of the electron-withdrawing ortho-fluoro group and the electron-donating meta-amino group creates a uniquely polarized aromatic ring that cannot be replicated by single-substitution analogs [1]. Replacing fluorine with chlorine increases molecular weight (+8.1%) and alters halogen bonding geometry, while substituting fluorine with methyl collapses the hydrogen-bond acceptor count from 5 to 4 and reduces the XLogP3 from 1.1 to 0.6, fundamentally shifting both lipophilicity and molecular recognition capacity [1][2]. Relocating the amino group from the meta to para position preserves identical molecular weight and XLogP3 but changes the vector of the nucleophilic amine by ~120°, altering the trajectory of any subsequently elaborated substituent and potentially abrogating binding to kinase hinge regions or protease active sites that require the meta-substitution geometry disclosed in kinase and matriptase inhibitor patents [3][4].

Quantitative Differentiation Evidence: N-(5-Amino-2-fluorophenyl)methanesulfonamide vs. Closest Structural Analogs


Lipophilicity Control: XLogP3 = 1.1 for 2-Fluoro Target vs. 0.6 for 2-Methyl Analog

The ortho-fluoro substitution on N-(5-amino-2-fluorophenyl)methanesulfonamide confers an XLogP3 of 1.1, compared to 0.6 for the 2-methyl analog N-(5-amino-2-methylphenyl)methanesulfonamide—a difference of ΔXLogP3 = +0.5 log unit [1][2]. This 0.5 log unit increase represents an approximately 3.2-fold higher octanol/water partition coefficient, making the fluorinated scaffold more membrane-permeable while retaining favorable aqueous solubility characteristics relative to the methyl congener. In lead optimization programs, this incremental lipophilicity is frequently targeted to improve cellular permeability without exceeding the XLogP3 = 3 threshold associated with poor developability [3].

Medicinal chemistry Lipophilicity optimization Structure-property relationships

Hydrogen-Bond Acceptor Count: Fluorinated Scaffold Provides 5 HBA vs. 4 HBA for 2-Methyl Analog

N-(5-Amino-2-fluorophenyl)methanesulfonamide possesses 5 computed hydrogen-bond acceptor atoms (2 sulfonamide oxygens + 1 sulfonamide nitrogen + 1 aniline nitrogen + 1 fluorine), whereas the 2-methyl analog N-(5-amino-2-methylphenyl)methanesulfonamide provides only 4 HBA [1][2]. The additional HBA contributed by the C–F moiety (fluorine acting as a weak H-bond acceptor) can participate in orthogonal multipolar C–F···H–N and C–F···C=O interactions with protein backbone amides and carbonyls, a well-established phenomenon in fluorinated drug–target complexes [3]. This capability is absent in the 2-methyl scaffold.

Molecular recognition Hydrogen bonding Scaffold diversification

Molecular Weight Efficiency: Fluorinated Scaffold (204.22 Da) vs. Chlorinated Analog (220.68 Da)

The fluorine substituent on N-(5-amino-2-fluorophenyl)methanesulfonamide yields a molecular weight of 204.22 Da versus 220.68 Da for the 2-chloro analog N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS 1156530-66-3)—a reduction of 16.46 Da (7.5% lower) [1][2]. This MW advantage translates directly into higher ligand efficiency metrics when the scaffold is elaborated into final inhibitors. In fragment-based drug discovery, maintaining MW below 250 Da during the fragment stage is a core design principle; the fluoro scaffold resides at 204 Da while the chloro variant is pushed 16 Da closer to the upper boundary. Additionally, fluorine (van der Waals radius 1.47 Å) is a closer isostere of hydrogen (1.20 Å) than chlorine (1.75 Å), minimizing steric perturbation of the phenyl ring geometry [3].

Lead-likeness Fragment-based drug discovery Ligand efficiency

Meta-Amino Regiochemistry Enables Matriptase and PERK Kinase Inhibitor SAR, Distinct from Para-Amino Isomer

Patent US 8,569,313 B2 (matriptase inhibitors) and US 11,491,158 B2 (PERK kinase inhibitors) both explicitly claim N-(substituted-phenyl)-sulfonamide derivatives bearing meta-substitution patterns relative to the sulfonamide attachment point [1][2]. The meta-amino group on N-(5-amino-2-fluorophenyl)methanesulfonamide (CAS 123343-90-8) matches this pharmacophoric requirement, while the para-amino regioisomer N-(4-amino-2-fluorophenyl)methanesulfonamide (CAS 57164-97-3) does not. Although the two regioisomers share identical MW (204.22 Da), XLogP3 (1.1), and TPSA (80.6 Ų) [3][4], the ~120° difference in amino-group vectoring means that para-substituted analogs cannot engage the same binding-site geometry validated in the above patent series.

Kinase inhibitor Matriptase inhibitor Regiochemistry Patent composition-of-matter

Multi-Target Biochemical Activity Profile: DPP-IV, Neprilysin, TACE, and MGL Inhibition at Defined Concentrations

In a multi-target in vitro screening panel, N-(5-amino-2-fluorophenyl)methanesulfonamide demonstrated concentration-dependent enzyme inhibition across four therapeutically relevant targets: dipeptidylpeptidase-IV (DPP-IV) inhibition of 82.78 ± 1.55% at 20 mg·mL⁻¹, neprilysin inhibition of 84.72 ± 1.14% at 20 mg·mL⁻¹, TACE (TNF-α converting enzyme) inhibition of 50.79 ± 2.24% at 100 mg·mL⁻¹, and monoacylglycerol lipase (MGL) inhibition of 69.08 ± 6.93% at 20 mg·mL⁻¹ [1]. This polypharmacology profile is reported from a single standardized screening panel; no head-to-head comparator data are available in the same study for the 2-methyl, 2-chloro, or 4-amino regioisomer analogs. Therefore, this evidence establishes a baseline activity fingerprint for the target compound but cannot be used to claim superiority over specific analogs without matched comparative data.

Polypharmacology Biochemical screening DPP-IV Neprilysin TACE MAGL

Procurement-Guiding Application Scenarios for N-(5-Amino-2-fluorophenyl)methanesulfonamide (CAS 123343-90-8)


PERK Kinase and Matriptase Inhibitor Lead Optimization Using the Meta-Amino ortho-Fluoro Scaffold

For programs developing ATP-competitive PERK kinase inhibitors or matriptase inhibitors based on the N-(substituted-phenyl)-sulfonamide chemotype disclosed in US 11,491,158 B2 and US 8,569,313 B2, the 5-amino-2-fluoro substitution pattern is the required core scaffold [1][2]. The XLogP3 of 1.1 and MW of 204.22 Da position it favorably within lead-like chemical space, offering a 0.5 log unit lipophilicity advantage (ΔXLogP3 +0.5) over the 2-methyl analog and a 7.5% molecular weight advantage (ΔMW −16.46 Da) over the 2-chloro analog [3][4]. The free meta-amino group serves as a direct diversification point for amide coupling, sulfonylation, or reductive amination without requiring protecting group manipulation of the sulfonamide NH.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

At 204.22 Da (13 heavy atoms), this scaffold falls within the Rule-of-Three guidelines for fragment libraries (MW ≤ 300, HBD ≤ 3, HBA ≤ 6, XLogP3 ≤ 3). The ortho-fluoro substituent contributes a weak H-bond acceptor site (HBA count = 5 vs. 4 for 2-methyl), potentially engaging fluorophilic protein sub-pockets in fragment soaking experiments. The meta-amino handle allows on-DNA or in situ diversification compatible with DEL technology platforms.

Polypharmacology Screening and Phenotypic Assay Probe Generation

The documented multi-target inhibition profile—DPP-IV (82.78% at 20 mg·mL⁻¹), neprilysin (84.72% at 20 mg·mL⁻¹), MGL (69.08% at 20 mg·mL⁻¹), and TACE (50.79% at 100 mg·mL⁻¹)—supports its use as a starting scaffold for phenotypic screening probe generation in metabolic, inflammatory, and immunomodulatory disease models [5]. The sulfonamide NH and aniline NH₂ provide dual derivatization vectors for parallel SAR exploration. Note: The absence of matched-pair comparator data means that target-specific SAR must be empirically established.

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Reactive Handles

The combination of a sulfonamide NH (pKa ~10–11, relatively inert under physiological conditions), an aniline NH₂ (pKa ~4.6–5.0 for the conjugate acid, suitable for pH-controlled acylation), and an ortho-fluoro substituent (non-reactive under standard coupling conditions) provides three electronically distinct functional groups for sequential orthogonal derivatization. This orthogonal reactivity profile enables efficient construction of bifunctional probes (e.g., inhibitor-PROTAC conjugates, fluorescently labeled chemical tools) without cross-reactivity between the sulfonamide and aniline nitrogen atoms.

Quote Request

Request a Quote for N-(5-amino-2-fluorophenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.